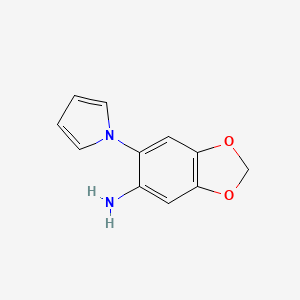
6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine
Descripción general
Descripción
The compound “6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine” appears to contain a pyrrole ring, a benzodioxol ring, and an amine group. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Benzodioxol is a type of ether that is often used in drug molecules . The amine group (-NH2) is a basic nitrogen-containing group often found in organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole and benzodioxol rings in separate reactions, followed by their connection via a suitable linker . The amine group could then be introduced through a substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and benzodioxol rings, as well as the amine group . The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrrole and benzodioxol rings, as well as the amine group . The pyrrole ring is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions . The benzodioxol ring could potentially undergo reactions at the ether linkages . The amine group is basic and can participate in a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could enhance its solubility in water . The aromatic rings could contribute to its stability and possibly also its color .
Aplicaciones Científicas De Investigación
Anti-Tumoral Effects
- Summary of Application : A structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative named RDS 60, has been studied for its antineoplastic properties .
- Methods of Application : The treatment involved the use of 1 μM RDS 60 for 24 hours on human head and neck squamous cell carcinoma (HNSCC) cell lines .
- Results : The treatment stopped the development of normal bipolar mitotic spindles, blocked the cell cycle in G2/M phase, and induced the activation of apoptosis in both HNSCC cell lines . It also reversed the epithelial-mesenchymal transition and inhibited cell migration and extracellular matrix infiltration of both HNSCC cell lines .
Medicinal Applications
- Summary of Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
- Methods of Application : The specific methods of application vary depending on the specific compound and its intended use .
- Results : The results also vary, but in general, pyrrole-containing compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Safety And Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential uses. For example, it could be studied for potential medicinal applications, given the prevalence of pyrrole, benzodioxol, and amine groups in biologically active compounds .
Propiedades
IUPAC Name |
6-pyrrol-1-yl-1,3-benzodioxol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-5-10-11(15-7-14-10)6-9(8)13-3-1-2-4-13/h1-6H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRMSIARSKWFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266905 | |
| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-pyrrol-1-yl)-1,3-benzodioxol-5-amine | |
CAS RN |
1242268-16-1 | |
| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-Pyrrol-1-yl)-1,3-benzodioxol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



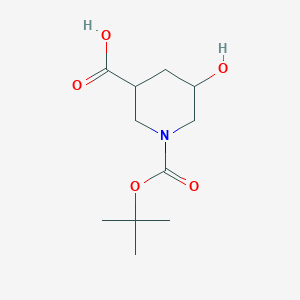
![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)
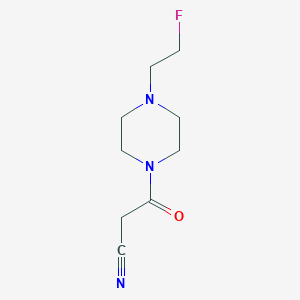
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
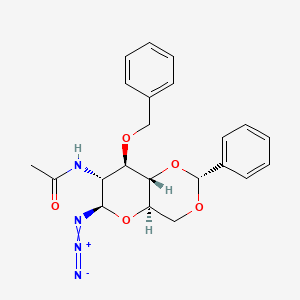
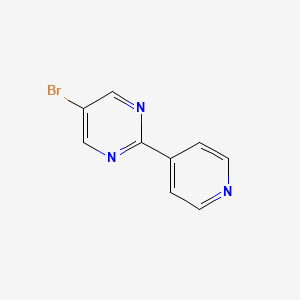
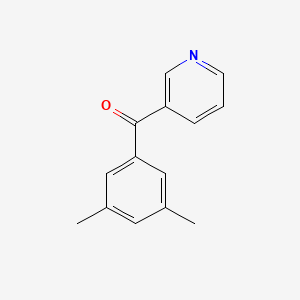
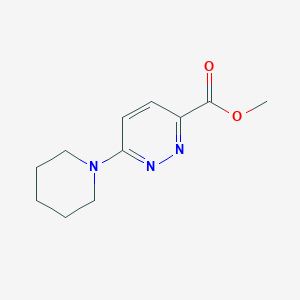

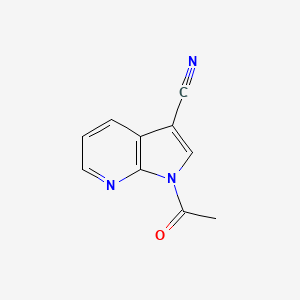

![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)